Journal Name:Inorganic Materials: Applied Research
Journal ISSN:
IF:0
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Number of Articles Per Year:0
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OA or Not:Not
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1002/cmdc.202300165
The thienopyrimidine scaffold has shown promising selective inhibition of four isoforms of ectonucleoside triphosphate diphosphohydrolases (NTPDases). Modifications to the core thienopyrimidine were accomplished by SNAr and Suzuki coupling. These modifications correspond to selective inhibition of h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. The in vitro results against enzymes were supported by molecular docking studies.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-05-01 , DOI: 10.1002/cmdc.202200683
We designed and synthesized a series of HDAC inhibitors based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds. Compound B3 (in grey) exhibits potent inhibitory activity against HDACs 1, 2, 3, 6, and 8. It shows potent antiproliferative effects against three tumour cell lines, with two- to sixfold improvement over SAHA. This series provides valuable lead compounds for the future treatment of hematological malignancy.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1002/cmdc.202300258
This review highlights the recent progress in the application of peptide assemblies for cancer therapy, with an emphasis on the use of enzyme-instructed self-assembly for generating anticancer assemblies in situ. We aim to illustrate the promise of peptide assemblies as a new class of supramolecular medicines for controlling cell behaviors and developing anticancer therapeutics.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1002/cmdc.202300140
Praziquantel is an anthelmintic drug activating schistosome worms’ Transient Receptor Potential Melastatin ion channel for which the cyclohexyl moiety is a key pharmacophore and also the main site of CYP-mediated oxidative metabolism. While attempting to limit metabolism, the contribution to the overall activity of both the parent and the main metabolite of praziquantel in humans is discussed.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1002/cmdc.202300272
Ral RAS GTPases are directly activated by KRAS through a trimeric complex with a guanine exchange factor. Ral is considered undruggable and lacks an accessible cysteine for covalent drug development. Previously we had reported an aryl sulfonyl fluoride fragment that formed a covalent bond at Tyr-82 on Ral and created a deep and well-defined pocket. Here, we explore this pocket further through the design and synthesis of several fragment derivatives.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1002/cmdc.202300204
Herein we highlight the design strategies for functional NIR cyanine aggregates. The remarkable properties such as enhanced photostability and promoted photothermal efficacy of these aggregates are revealed, and their applications in phototherapy are summarized.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1002/cmdc.202200693
Kinases are involved in signal transduction, physiological responses, and diseases like cancer, neurological disorders, and autoimmune disorders, making them popular drug targets. Since Gleevec was approved to treat chronic myelogenous leukemia, several FDA-approved small-molecule drugs have been created. Kinases were initially "undruggable". Several FDA-approved small-molecule drugs have been released recently. Few medications target allosteric sites, but most target ATP-binding sites. The catalytic domain has high structural and sequence conservation among family kinases. ATP-binding inhibitors can bind off-target. Kinases and inhibitors often have intricate connections due to similar sequences and structures. Understanding target selectivity for kinase inhibitors is crucial for drug design and development. Several experimental methodologies profile small molecule kinase selectivities to produce novel inhibitors with the appropriate selectivity. Experimental methods are costly, time-consuming, and kinase limited. The researchers applied computational methods to overcome these barriers in treatment design and development. Over the last few decades, many computational methods have been developed to supplement experimental data or predict kinase inhibitor efficacy and selectivity. This paper discusses current theoretical/computational breakthroughs in kinase inhibitor design with the necessary selectivity and optimization.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-05-29 , DOI: 10.1002/cmdc.202300134
A library of 34 sulfonamide analogs of memantine has been synthesized. The in vitro activity of the compounds was investigated resulting in 5 strong hits, and a molecular docking study was conducted on the compounds identified as hits. The synthesis and in vitro evaluation of 14 additional analogs has validated the importance of the sulfonamide unit.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1002/cmdc.202300182
We compared the anti-influenza potencies of 57 adamantyl amines and analogs against influenza A virus with serine-31 M2 proton channel, usually termed the WT M2 channel, which is amantadine sensitive. We also tested a subset of these compounds against viruses with the amantadine-resistant L26F, V27A, A30T, G34E M2 mutant channels. Four compounds inhibited WT M2 virus in vitro with mid-nanomolar potency, with 27 compounds showing sub-micromolar to low micromolar potency.
Inorganic Materials: Applied Research ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1002/cmdc.202300187
Illudalic acid analogs inhibit the activity of the protein histidine phosphatase PHPT1 reversibly and non-competitively. We investigated illudalic acid and illudalic acid analog-based inhibition of PHPT1 activity. These compounds appear to be noncovalent, noncompetitive inhibitors of PHPT1 activity, in contrast to other recently reported PHPT1 inhibitors.
Supplementary Information
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